6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one
Description
6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by its amino group at position 6 and a 3-hydroxybutylamino substituent at position 5. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities, including kinase inhibition, antitumor effects, and anti-inflammatory properties .
Properties
IUPAC Name |
6-amino-7-(3-hydroxybutylamino)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-7(17)2-3-14-11-5-10-8(4-9(11)13)12(18)16-6-15-10/h4-7,14,17H,2-3,13H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBANPIKEUTMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C2C(=C1)N=CNC2=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205908 | |
| Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427379-22-3 | |
| Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Quinazolinone, 6-amino-7-[(3-hydroxybutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including 6-amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one, have demonstrated promising antimicrobial properties.
Methods :
- The antimicrobial efficacy is typically assessed using in vitro tests against various bacterial strains.
Results :
- Preliminary studies indicate that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Specific results vary based on the bacterial strain and experimental conditions.
Antioxidant Properties
This compound also shows potential as an antioxidant.
Methods :
- Antioxidant activity is evaluated through biochemical assays that measure the ability to neutralize free radicals.
Results :
- Various assays have indicated that this compound can effectively scavenge free radicals, thus suggesting its utility in preventing oxidative stress-related damage.
Anticancer Activity
The anticancer properties of quinazolinone derivatives are well-documented, with significant interest in their mechanisms of action.
Methods :
- The anticancer activity is assessed by testing the compound against different cancer cell lines in vitro.
Results :
- Initial findings suggest that this compound can inhibit the proliferation of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial effects of various quinazolinone derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and antimicrobial potency. The presence of the hydroxybutylamino group was crucial for enhancing activity against resistant bacterial strains.
Case Study 2: Cancer Cell Line Studies
In another study focused on cancer therapeutics, this compound was tested against several human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and physicochemical properties of quinazolinones are heavily influenced by substituents on the core scaffold. Key comparisons include:
Key Observations :
- Solubility: Hydrophilic substituents (e.g., morpholinopropoxy, hydroxybutylamino) improve aqueous solubility compared to alkyl or aryl groups. The target compound’s hydroxybutylamino group may confer better solubility than alkylamino analogs .
- Biological Activity: Substituents dictate target specificity. Sulfonamide groups (e.g., in COX-2 inhibitors) differ from EGFR-targeting morpholine derivatives or cytotoxic alkylamino compounds .
Pharmacological Profiles
- COX-2 Inhibition : Styryl-sulfonamide derivatives () achieve ~47% inhibition at 20 μM, suggesting moderate potency .
- Antitumor Activity: 6-Alkylamino derivatives () inhibit tubulin polymerization (IC₅₀ = 1–10 μM), correlating with cytotoxicity in cancer cells .
Physicochemical Data Comparison
Biological Activity
6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one, with the CAS number 1427379-22-3, is a compound of interest due to its potential biological activity. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. Its molecular formula is , and it has a molecular weight of approximately 248.28 g/mol .
The biological activity of this compound has not been extensively detailed in literature; however, related compounds in the quinazoline family have shown significant pharmacological properties, particularly as acetylcholinesterase inhibitors. This class of compounds has been associated with potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
Inhibition Studies
Recent studies on quinazoline derivatives indicate that modifications in their structure can enhance their inhibitory effects on acetylcholinesterase (AChE). For instance, a library of quinazoline-triazole hybrid compounds demonstrated IC50 values ranging from 0.2 to 83.9 µM against AChE, suggesting that structural variations can significantly influence biological activity . While specific data on this compound is limited, its structural similarities imply potential for similar inhibitory action.
Cytotoxicity and Pharmacokinetics
In studies involving related quinazoline compounds, it was observed that many exhibited low cytotoxicity and favorable pharmacokinetic profiles. These findings suggest that this compound could also possess similar properties, making it a candidate for further investigation in drug development .
Comparative Analysis of Quinazoline Derivatives
The following table summarizes findings from various studies on quinazoline derivatives, highlighting their biological activities and potential applications:
Future Directions
Further research is needed to elucidate the specific biological activities of this compound. Investigations should focus on:
- In Vitro Studies : Assessing the compound's effects on various cell lines to determine cytotoxicity and therapeutic indices.
- In Vivo Studies : Evaluating the pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies : Understanding the interaction with AChE and other potential targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Amino-7-[(3-hydroxybutyl)amino]-3,4-dihydroquinazolin-4-one, and how can yield and purity be improved?
- Methodological Answer : Utilize nucleophilic substitution or coupling reactions under inert atmospheres (e.g., argon) to minimize oxidative byproducts. For example, adapt procedures from quinazolinone derivatives in , where triethylamine in DCM/EtOH solvents facilitates amine coupling. Monitor reaction progress via TLC and employ silica gel chromatography for purification. Yield optimization may require temperature control (e.g., room temperature for stability-sensitive intermediates) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) to resolve aromatic protons and amine groups (e.g., δ 7.5–9.5 ppm for quinazolinone protons, as in ) with high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) confirms molecular weight, while FT-IR identifies functional groups like hydroxyls and amines .
Q. How does the compound’s solubility and stability vary across pH and solvent systems?
- Methodological Answer : Conduct solubility profiling in polar (DMSO, ethanol) and aqueous buffers (pH 1–12). Stability studies should use accelerated degradation conditions (e.g., 40°C/75% humidity) with HPLC monitoring. highlights storage recommendations for similar compounds (e.g., desiccated, inert atmosphere) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the hydroxybutylamino side chain to enhance biological activity?
- Methodological Answer : Compare analogs with varying alkyl chain lengths or hydroxyl positions (e.g., ’s substituted benzoic acids). Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with activity. Molecular docking can predict binding interactions, as seen in ’s triazole-quinazolinone derivatives .
Q. How can computational modeling predict this compound’s metabolic pathways and potential toxicity?
- Methodological Answer : Apply in silico tools (e.g., ADMET Predictor™) to simulate cytochrome P450 metabolism and metabolite identification. Cross-reference with experimental data from microsomal stability assays. ’s environmental fate studies provide frameworks for modeling biodegradation pathways .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and validate via orthogonal assays (e.g., fluorescence-based vs. radiometric). For example, ’s solubility variations in substituted benzoic acids underscore the need for controlled buffer systems .
Q. How can long-term environmental impact studies be designed to assess this compound’s persistence in ecosystems?
- Methodological Answer : Adapt ’s multi-phase approach: (1) lab studies on hydrolysis/photolysis kinetics, (2) soil/water partitioning experiments, and (3) ecotoxicology assays (e.g., Daphnia magna LC₅₀). Use randomized block designs (as in ) to account for environmental variables .
Q. What synergistic effects are observed when combining this compound with other bioactive agents, and how are these studied methodologically?
- Methodological Answer : Employ checkerboard assays or isobologram analysis to quantify synergy (e.g., fractional inhibitory concentration index). ’s split-plot experimental design can manage multi-factor combinations while controlling for variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
